molecular formula C15H16O B167074 4-Cumylphenol CAS No. 599-64-4

4-Cumylphenol

Cat. No. B167074
CAS RN: 599-64-4
M. Wt: 212.29 g/mol
InChI Key: QBDSZLJBMIMQRS-UHFFFAOYSA-N
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Description

4-Cumylphenol, also known as 4-(2-Phenylisopropyl)phenol, is an organic compound with the molecular formula C6H5C(CH3)2C6H4OH . It is widely used as a material for polycarbonate plastics, surfactants, fungicides, and preservatives . It also induces lipid accumulation in mouse adipocytes .


Synthesis Analysis

Historically, alkylphenols like 4-Cumylphenol are manufactured by the reaction between phenols and alkenes, in the presence of an acid catalyst such as trifluoromethanesulfonic acid, oleum, boron trifluoride, sulfonic resins, p-toluenesulfonic acid, or methanesulfonic acid . Metal triflates and metal triflimidates have been shown to efficiently catalyze the Friedel–Crafts alkylation of phenol with alkenes .


Molecular Structure Analysis

The linear formula of 4-Cumylphenol is C6H5C(CH3)2C6H4OH . Its molecular weight is 212.29 .


Chemical Reactions Analysis

The alkylation of phenols, such as the process used to produce 4-Cumylphenol, is an industrial process of great importance, notably for the production of lubricants and antioxidants . This Friedel–Crafts alkylation is also of interest for the synthesis of fine chemicals .


Physical And Chemical Properties Analysis

4-Cumylphenol forms crystals and has a boiling point of 335 °C and a melting point of 74-76 °C .

Scientific Research Applications

Biodegradation and Detoxification

4-Cumylphenol (4-CP) is known for its role as an environmental pollutant, often categorized as an endocrine disruptor due to its estrogen-mimicking activity. Research has explored its biodegradation and detoxification using various biological and chemical methods. Janicki et al. (2016) demonstrated the use of the non-ligninolytic fungus Umbelopsis isabellina in degrading 4-CP, which led to a significant decrease in toxicity and the formation of less harmful intermediates (Janicki, Krupiński, & Długoński, 2016). Additionally, Chiha et al. (2011) investigated the sonolytic degradation of 4-CP in water, finding that ultrasonic degradation was effective, especially in acidic conditions and in the presence of certain gases (Chiha, Hamdaoui, Baup, & Gondrexon, 2011).

Photocatalytic Treatment

Ardizzone et al. (2011) applied photocatalytic ozonation using Al-supported TiO2 films for the mineralization of 4-CP. This process was effective in breaking down this recalcitrant compound, suggesting a potential method for treating water contaminated with 4-CP (Ardizzone, Cappelletti, Meroni, & Spadavecchia, 2011).

Environmental Monitoring

Monitoring the presence of 4-CP in the environment, especially in aquatic ecosystems, is crucial due to its potential estrogenic and toxic effects. Zuo and Zhu (2014) developed a method for the simultaneous determination of 4-CP, among other chemicals, in prawn samples, providing a tool for environmental monitoring and assessment of ecological risk (Zuo & Zhu, 2014).

Molecular Imprinting

Narula et al. (2014) explored the development of molecularly imprinted microspheres for the extraction of 4-CP from water and soil samples. This method demonstrated efficient and selective extraction, indicating its potential for environmental clean-up applications (Narula, Kaur, Singh, & Kansal, 2014).

Phytoremediation

Fontenot et al. (2017) studied the use of different tree species for phytoremediation of groundwater contaminated with 4-CP. Their findings suggested that certain tree species, like bald cypress and black willow, could effectively remove 4-CP from contaminated groundwater (Fontenot, Bush, Portier, Meyer, Beasley, & Walsh, 2017).

Endocrine Disruption Studies

Research has also focused on the endocrine-disrupting effects of 4-CP. Matsushima et al. (2008) showed that 4-alpha-cumylphenol strongly binds to human estrogen-related receptor gamma (ERRgamma), providing insight into its potential hormonal activity (Matsushima, Teramoto, Okada, Liu, Tokunaga, Kakuta, & Shimohigashi, 2008).

Synthesis and Applications in Materials Science

4-Cumylphenol has also been used in the synthesis of various materials. For instance, Monica et al. (2014) synthesized group 4 metal complexes using 4-cumylphenol for polymerization catalysis, demonstrating its utility in materials science (Monica, Luciano, Roviello, Grassi, Milione, & Capacchione, 2014).

Safety And Hazards

4-Cumylphenol is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-phenylpropan-2-yl)phenol
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InChI

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3
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InChI Key

QBDSZLJBMIMQRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C15H16O
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DSSTOX Substance ID

DTXSID3022536
Record name 4-Cumylphenol
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Molecular Weight

212.29 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name Phenol, 4-(1-methyl-1-phenylethyl)-
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Boiling Point

335 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Density

1.115 g/mL at 25 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Vapor Pressure

0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated)
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Product Name

4-Cumylphenol

Color/Form

White to tan crystals, Prisms from petroleum ether

CAS RN

599-64-4
Record name 4-Cumylphenol
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Record name p-Cumylphenol
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Record name 4-(α,α-dimethylbenzyl)phenol
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Record name P-CUMYLPHENOL
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Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Melting Point

74.5 °C
Record name Phenol, 4-(1-methyl-1-phenethyl)-
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Synthesis routes and methods

Procedure details

The reactor was charged with 90.7 kg of bisphenol A, methylene chloride and water in proportions to afford the listed solids percentages (i.e., percentage of product in the methylene chloride solution) and p-cumylphenol and triethylamine in proportions relative to bisphenol A similar to those in Examples 1-12. Just prior to phosgenation, the reactor was charged with 2.72 kg of 50% aqueous sodium hydroxide solution. Then phosgene was added at 68-136 kg/hr, and 50% aqueous sodium hydroxide solution was added to maintain the pH at 10.0. Phosgene was added at a substantially constant rate until 47.2 kg had been added. At a phosgene ratio of 0.5, the pH was increased to a value in the range of 10.8-11.2. This pH was maintained to a phosgene ratio of 0.8, whereupon the pH was returned to 10.0 for the duration of the phosgenation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
919
Citations
T Janicki, M Krupiński, J Długoński - Bioresource technology, 2016 - Elsevier
Nonylphenol (NP), 4-tert-octylphenol (4-t-OP) and 4-cumylphenol (4-CP) are pollutants that are known as endocrine disruptors mainly due to their estrogen-mimicking activity. These …
Number of citations: 64 www.sciencedirect.com
M Chiha, O Hamdaoui, S Baup, N Gondrexon - Ultrasonics sonochemistry, 2011 - Elsevier
The sonolytic degradation of endocrine disrupting compound 4-cumylphenol (4-CyP) in aqueous solution was investigated. The influence of operating parameters for sonication …
Number of citations: 107 www.sciencedirect.com
CN Ramskov Tetzlaff, T Svingen… - Environmental …, 2020 - Wiley Online Library
Bisphenol A (BPA) has been widely reported to exert endocrine disrupting effects, including the induction of adipogenesis in cultured preadipocytes and intact animals. Because of the …
Number of citations: 37 onlinelibrary.wiley.com
Y Zuo, Z Zhu - Chemosphere, 2014 - Elsevier
Bisphenol A (BPA), 4-cumylphenol (4-CP) and 2,4-bis-(dimethylbenzyl)phenol (2,4-DCP) are all high production volume chemicals and widely used in plastic and other consumer …
Number of citations: 34 www.sciencedirect.com
T Janicki, A Długoński, A Felczak, J Długoński… - International Journal of …, 2022 - mdpi.com
… , 4-cumylphenol and volatile … , 4-cumylphenol and volatile phenols. The rate of toxicity decline was correlated with the degree of xenobiotic biotransformation. Removal of 4-cumylphenol …
Number of citations: 3 www.mdpi.com
P Narula, V Kaur, R Singh… - Journal of separation …, 2014 - Wiley Online Library
… of 4-cumylphenol have been prepared for the first time. The imprinted microspheres were synthesized by a precipitation method using 4-cumylphenol … extraction of 4-cumylphenol and …
W Li, M Chen, Y Li, J Sun, Y Liu, H Guo - Polymers, 2020 - mdpi.com
… , zinc pyrithione, and 4-cumylphenol were applied to enhance … of soy meal modified with 4-cumylphenol might be caused by … 2 , zinc pyrithione, and 4-cumylphenol on soy meal, and the …
Number of citations: 22 www.mdpi.com
KK Fontenot - 2009 - search.proquest.com
… The main constituents of concern in the plume were cumene and 4-cumylphenol. Two pilot phytotoxicity studies were funded to determine an optimum tree species for removal and …
Number of citations: 2 search.proquest.com
G Le Rouzo, M Morel-Grepet… - Journal of Chemical …, 2006 - journals.sagepub.com
… Alkylphenols can be used directly or as intermediates, and molecules like 4-t-octylphenol and 4-cumylphenol are of industrial interest as final products. Historically, alkylphenols are …
Number of citations: 6 journals.sagepub.com
XY Zhao, MZ Wang, ZY Sun - Plasma Processes and Polymers, 2013 - Wiley Online Library
… In this research, a cyanate ester monomer 4-cumylphenol cyanate ester (CPCE) was chosen as precursor for plasma polymerization in an attempt to satisfy the following three aspects: (…
Number of citations: 2 onlinelibrary.wiley.com

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